REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].NCCNCCNCCN.[H][H]>[Pt].CO>[NH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1.[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:9])=[CH:3][CH:2]=1.[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted at 100° C
|
Type
|
CUSTOM
|
Details
|
During the reaction, whenever
|
Type
|
CUSTOM
|
Details
|
the reaction pressure
|
Type
|
ADDITION
|
Details
|
was charged into the autoclave until the pressure of 50 kg/cm2
|
Type
|
CUSTOM
|
Details
|
The hydrogen charging was repeated until absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
After the absorption of hydrogen
|
Type
|
TEMPERATURE
|
Details
|
the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
Then, the autoclave was cooled
|
Type
|
CUSTOM
|
Details
|
to give a uniform solution
|
Type
|
FILTRATION
|
Details
|
Thereafter, the catalyst was filtered out
|
Reaction Time |
150 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].NCCNCCNCCN.[H][H]>[Pt].CO>[NH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1.[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:9])=[CH:3][CH:2]=1.[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted at 100° C
|
Type
|
CUSTOM
|
Details
|
During the reaction, whenever
|
Type
|
CUSTOM
|
Details
|
the reaction pressure
|
Type
|
ADDITION
|
Details
|
was charged into the autoclave until the pressure of 50 kg/cm2
|
Type
|
CUSTOM
|
Details
|
The hydrogen charging was repeated until absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
After the absorption of hydrogen
|
Type
|
TEMPERATURE
|
Details
|
the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
Then, the autoclave was cooled
|
Type
|
CUSTOM
|
Details
|
to give a uniform solution
|
Type
|
FILTRATION
|
Details
|
Thereafter, the catalyst was filtered out
|
Reaction Time |
150 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |